molecular formula C6H7ClN4 B1452610 N'-amino-2-chloropyridine-4-carboximidamide CAS No. 1092352-90-3

N'-amino-2-chloropyridine-4-carboximidamide

Cat. No. B1452610
M. Wt: 170.6 g/mol
InChI Key: MRYFCMRKCMVGHH-UHFFFAOYSA-N
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Description

“N’-amino-2-chloropyridine-4-carboximidamide” is a synthetic organic compound that belongs to the class of pyridine derivatives . It has a molecular weight of 170.6 and its IUPAC name is 2-chloro-4-pyridinecarboximidohydrazide .


Synthesis Analysis

This compound can be synthesized by reacting 4-chloro-2-aminopyridine with cyanamide in the presence of a catalyst such as sodium methoxide.


Molecular Structure Analysis

The InChI code for this compound is 1S/C6H7ClN4/c7-5-3-4 (1-2-10-5)6 (8)11-9/h1-3H,9H2, (H2,8,11) . This indicates that the compound has a pyridine ring with an amino group and a chloro atom attached to it.


Physical And Chemical Properties Analysis

“N’-amino-2-chloropyridine-4-carboximidamide” is a solid with a melting point of 118 - 119°C . It is soluble in water and polar organic solvents such as ethanol, methanol, and dimethyl sulfoxide (DMSO).

Scientific Research Applications

“N’-amino-2-chloropyridine-4-carboximidamide” is a chemical compound with the CAS Number: 1092352-90-3 . It has a molecular weight of 170.6 and its IUPAC name is 2-chloro-4-pyridinecarboximidohydrazide . It’s a solid substance with a melting point between 118 - 119 degrees Celsius .

Safety And Hazards

This compound is associated with several hazard statements including H302, H312, H315, H319, H332, and H335 . These codes indicate that the compound may be harmful if swallowed, in contact with skin, causes skin irritation, causes serious eye irritation, harmful if inhaled, and may cause respiratory irritation respectively .

properties

IUPAC Name

N'-amino-2-chloropyridine-4-carboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7ClN4/c7-5-3-4(1-2-10-5)6(8)11-9/h1-3H,9H2,(H2,8,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRYFCMRKCMVGHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=C1C(=NN)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 36995501

CAS RN

1092352-90-3
Record name 2-Chloro-4-pyridinecarboximidic acid hydrazide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1092352-90-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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